

Decoding the Certificate of Analysis for Trandolaprilat-d6: A Technical Guide

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Compound of Interest

Compound Name: Trandolaprilate-d6

Cat. No.: B12400322

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For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CofA) for an isotopic internal standard like Trandolaprilat-d6 is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which are paramount for the accuracy and reliability of analytical data. This in-depth guide explains the key components of a typical Trandolaprilat-d6 CofA, offering insights into the data presentation and the underlying experimental methodologies.

While a specific Certificate of Analysis for a particular batch of Trandolaprilat-d6 is proprietary, this guide is based on the standardized information and practices of leading suppliers of reference standards.

Product Information and Specifications

A CofA for Trandolaprilat-d6 will begin with fundamental identification details. This section provides a snapshot of the product's key characteristics.

Parameter	Typical Specification
Product Name	Trandolaprilat-d6
Catalogue Number	Varies by supplier
CAS Number	87679-71-8 (Unlabeled)
Molecular Formula	C ₂₂ H ₂₄ D ₆ N ₂ O ₅
Molecular Weight	408.52 g/mol [1]
Appearance	White to off-white solid
Solubility	Soluble in DMSO, Methanol

Analytical Data Summary

This core section of the CofA presents the quantitative results from various analytical tests performed on the specific batch of Trandolaprilat-d6. These results confirm the identity and purity of the compound.

Analytical Test	Method	Result
Chemical Purity	High-Performance Liquid Chromatography (HPLC)	≥98%
Identity	¹ H Nuclear Magnetic Resonance (¹ H NMR) Spectroscopy	Conforms to structure
Identity	Mass Spectrometry (MS)	Conforms to molecular weight
Isotopic Purity	Mass Spectrometry (MS)	≥99 atom % D
Residual Solvents	Gas Chromatography (GC) or ¹ H NMR	Meets specified limits
Water Content	Karl Fischer Titration	≤0.5%

Detailed Experimental Protocols

To ensure transparency and allow for methodological assessment, a comprehensive CofA will provide details of the experimental conditions under which the analytical data was generated.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 μ m).
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength relevant to the Trandolaprilat molecule (e.g., 215 nm).
- Injection Volume: 10 μ L.
- Data Analysis: The purity is determined by calculating the peak area of Trandolaprilat-d6 as a percentage of the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity

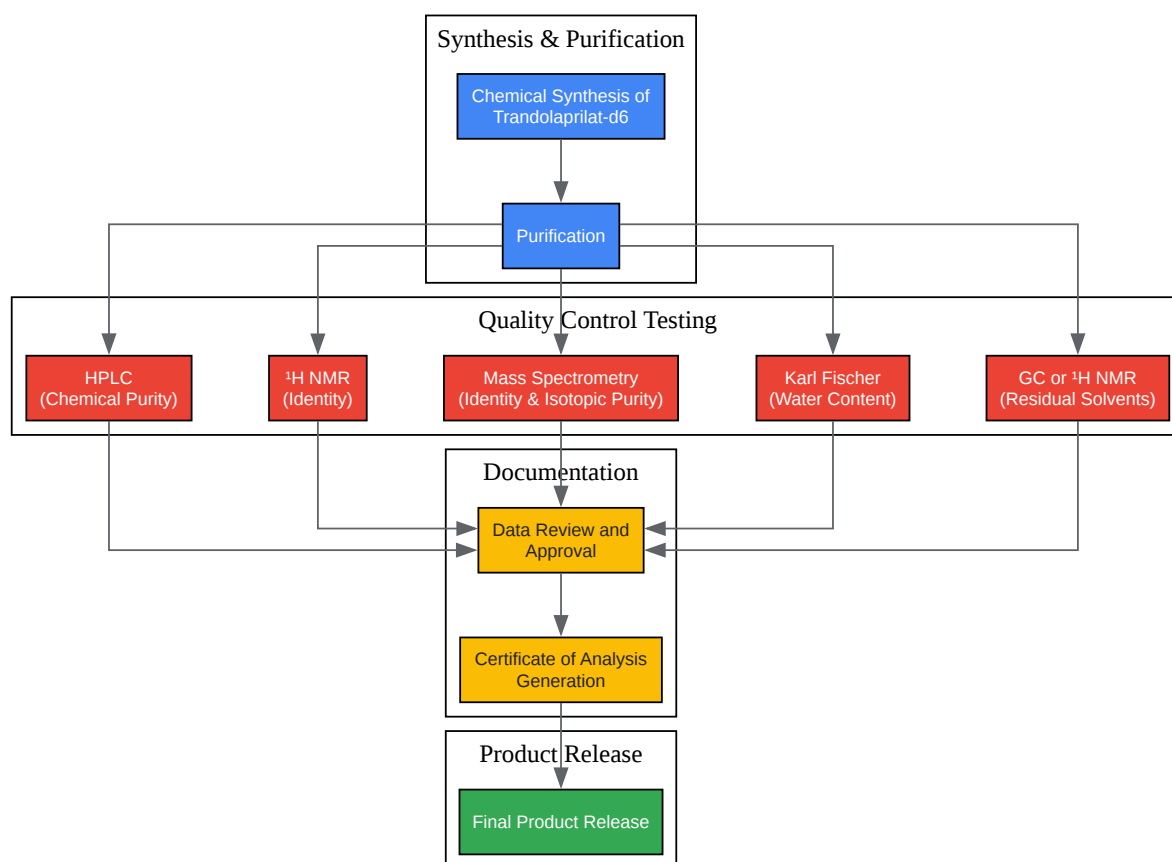
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄.
- Experiment: A standard ¹H NMR experiment.
- Data Analysis: The resulting spectrum is analyzed for the characteristic chemical shifts, signal integrations, and coupling patterns of the protons in the Trandolaprilat-d6 molecule. The absence of signals corresponding to the six deuterated positions confirms the isotopic labeling.

Mass Spectrometry (MS) for Identity and Isotopic Purity

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Ionization Source: Electrospray Ionization (ESI) is commonly used.
- Analysis Mode: The analysis is typically performed in positive or negative ion mode to detect the protonated ($[M+H]^+$) or deprotonated ($[M-H]^-$) molecular ion.
- Data Analysis:
 - Identity: The mass-to-charge ratio (m/z) of the molecular ion is compared to the calculated theoretical mass of Trandolaprilat-d6.
 - Isotopic Purity: The relative intensities of the mass isotopologues are measured to determine the percentage of the d6 species compared to d0 to d5 species.

Visualizing the Certificate of Analysis Workflow

The following diagram illustrates the logical flow of the analysis and certification process for a deuterated internal standard like Trandolaprilat-d6.



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Workflow for the analysis and certification of a deuterated standard.

This technical guide provides a comprehensive overview of the critical information presented in a Certificate of Analysis for Trandolaprilat-d6. By understanding the data and the experimental protocols used to generate it, researchers can confidently use this internal standard in their quantitative analytical studies, ensuring the accuracy and integrity of their results.

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References

- 1. TRC Reference Materials | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
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